(S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid
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Overview
Description
(S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid is a complex organic compound with a unique structure that includes both carboxylic acid and phenolic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves the creation of the pentanoic acid backbone through a series of condensation reactions.
Introduction of the phenethoxy group: This step involves the etherification of the core structure with 4-hydroxyphenethyl alcohol under acidic or basic conditions.
Carboxyformamido group addition: This is achieved through amidation reactions, often using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficiency and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted phenethoxy derivatives.
Scientific Research Applications
(S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the carboxyformamido group can form amide bonds with proteins and enzymes. These interactions can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Carboxyformamido)-5-(4-hydroxyphenyl)-5-oxopentanoic acid: Similar structure but lacks the phenethoxy group.
(S)-3-(Carboxyformamido)-5-(4-methoxyphenethoxy)-5-oxopentanoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
(S)-3-(Carboxyformamido)-5-(4-hydroxyphenethoxy)-5-oxopentanoic acid is unique due to the presence of both carboxyformamido and phenethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with similar compounds.
Properties
Molecular Formula |
C15H17NO8 |
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Molecular Weight |
339.30 g/mol |
IUPAC Name |
(3S)-5-[2-(4-hydroxyphenyl)ethoxy]-3-(oxaloamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C15H17NO8/c17-11-3-1-9(2-4-11)5-6-24-13(20)8-10(7-12(18)19)16-14(21)15(22)23/h1-4,10,17H,5-8H2,(H,16,21)(H,18,19)(H,22,23)/t10-/m0/s1 |
InChI Key |
GCHKZPQDBHSGGD-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCOC(=O)C[C@H](CC(=O)O)NC(=O)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCOC(=O)CC(CC(=O)O)NC(=O)C(=O)O)O |
Origin of Product |
United States |
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